molecular formula C22H13BrClN3O B12479756 N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline

Cat. No.: B12479756
M. Wt: 450.7 g/mol
InChI Key: RALNECSEIRYERC-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline is a complex organic compound that features a benzimidazole moiety, a chromenylidene group, and a bromoaniline substituent

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted aniline derivatives .

Scientific Research Applications

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-3-bromoaniline involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The chromenylidene group can interact with cellular enzymes, inhibiting their activity. The bromoaniline group may enhance the compound’s ability to penetrate cell membranes .

Properties

Molecular Formula

C22H13BrClN3O

Molecular Weight

450.7 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(3-bromophenyl)-6-chlorochromen-2-imine

InChI

InChI=1S/C22H13BrClN3O/c23-14-4-3-5-16(12-14)25-22-17(11-13-10-15(24)8-9-20(13)28-22)21-26-18-6-1-2-7-19(18)27-21/h1-12H,(H,26,27)

InChI Key

RALNECSEIRYERC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=NC5=CC(=CC=C5)Br

Origin of Product

United States

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